

isochlorogenic acid A chemical structure and properties

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Compound of Interest		
Compound Name:	isochlorogenic acid A	
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An In-depth Technical Guide on Isochlorogenic Acid A

Introduction

Isochlorogenic acid A, also known as 3,5-dicaffeoylquinic acid, is a prominent member of the chlorogenic acids family, a group of esters formed between quinic acid and certain transcinnamic acids.[1] As a naturally occurring phenolic compound, it is widely distributed in various plants, including coffee beans, honeysuckle, and chrysanthemum.[2][3][4] **Isochlorogenic acid A** has garnered significant attention within the scientific community for its diverse and potent biological activities, which include antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and relevant experimental protocols for **isochlorogenic acid A**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Isochlorogenic acid A is structurally characterized as the diester of caffeic acid with quinic acid at the 3 and 5 positions.[8]

Chemical Structure:

Caption: A 2D representation of the chemical structure of **Isochlorogenic Acid A**.





Data Presentation: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of isochlorogenic acid A.

Property	Value	
IUPAC Name	(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid[9]	
Synonyms	3,5-Dicaffeoylquinic acid, 3,5-CQA[10]	
Molecular Formula	C25H24O12[9]	
Molecular Weight	516.45 g/mol [10]	
CAS Number	2450-53-5[10]	
Appearance	Off-white to yellow/brown crystalline solid[2]	
Melting Point	>175°C (decomposition)[2]	
Solubility	Soluble in DMSO (≥ 50 mg/mL), ethanol, and methanol.[5][10][11] Limited solubility in water.	
pKa (Predicted)	3.52 ± 0.50[12]	
Powder: -20°C for 3 years, 4°C for 2 years, 4°C for 2 years, 4°C for 2 years, 4°C for 6 months, -20°C for 5][10]		

Biological Activities and Signaling Pathways

Isochlorogenic acid A exhibits a broad spectrum of pharmacological effects, which are mediated through various signaling pathways.

Antioxidant Activity

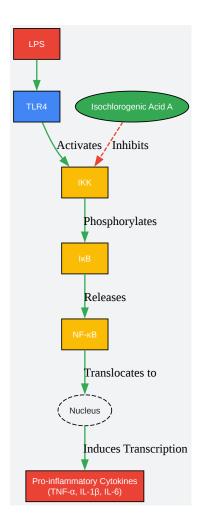
Isochlorogenic acid A is a potent antioxidant. In vitro studies have demonstrated its ability to scavenge various free radicals, including DPPH, hydroxyl (·OH), and superoxide (O2·-)



radicals. Its antioxidant capacity is attributed to the presence of multiple hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Activity

Isochlorogenic acid A exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9] This effect is partly mediated through the inhibition of the nuclear factor- κ B (NF- κ B) signaling pathway, a critical regulator of inflammatory responses.[13] By suppressing the activation of NF- κ B, **isochlorogenic acid A** can downregulate the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[14][15]



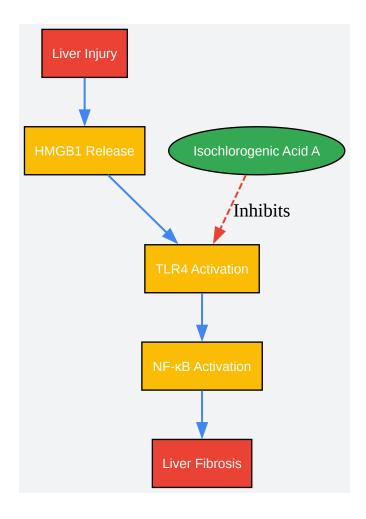
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Caption: Simplified NF-kB signaling pathway and the inhibitory action of **Isochlorogenic Acid A**.

Hepatoprotective Effects

Isochlorogenic acid A has demonstrated protective effects against liver injury and fibrosis. It can attenuate liver fibrosis by regulating the HMGB1/TLR4/NF- κ B signaling pathway.[8] In animal models of non-alcoholic steatohepatitis (NASH), isochlorogenic acid B, a closely related isomer, was shown to ameliorate liver fibrosis by inhibiting oxidative stress via the Nrf2 signaling pathway and suppressing profibrogenic factors through the miR-122/HIF-1 α pathway. [16]



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Caption: HMGB1/TLR4/NF-κB pathway in liver fibrosis and the inhibitory role of **Isochlorogenic Acid A**.



Neuroprotective Effects

Emerging evidence suggests that **isochlorogenic acid A** possesses neuroprotective properties. It can ameliorate cognitive impairment in animal models by reducing oxidative stress and acetylcholinesterase activity.[9][12] The neuroprotective effects of chlorogenic acids, in general, are attributed to their antioxidant and anti-inflammatory activities in the brain, which can help mitigate neuronal damage associated with neurodegenerative diseases.[17][18][19]

Anticancer Activity

Chlorogenic acids have been shown to exhibit anticancer properties by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation and migration of cancer cells.[20] [21][22] The anticancer mechanisms may involve the modulation of various signaling pathways, including the mTORC2 pathway.[20]

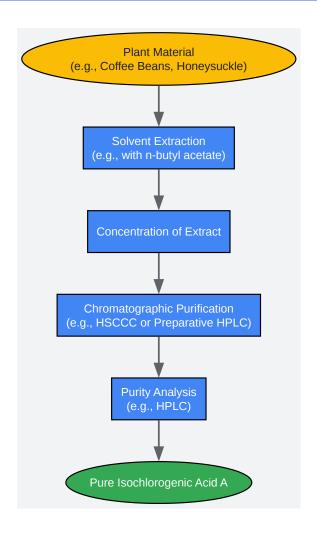
Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, analysis, and evaluation of **isochlorogenic acid A**.

Extraction and Purification from Natural Sources

A common method for the isolation of **isochlorogenic acid A** involves solvent extraction followed by chromatographic purification.





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Caption: General workflow for the extraction and purification of **Isochlorogenic Acid A**.

Protocol Outline:

- Sample Preparation: The plant material is dried and powdered.
- Extraction: The powdered sample is extracted with a suitable organic solvent, such as n-butyl acetate, which selectively extracts **isochlorogenic acid A**.[3]
- Concentration: The solvent is evaporated under reduced pressure to obtain a crude extract.
- Purification: The crude extract is subjected to further purification using techniques like high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) to isolate pure isochlorogenic acid A.[23]



 Identification and Purity Assessment: The purity of the isolated compound is confirmed using analytical HPLC and its structure is elucidated using spectroscopic methods like NMR and mass spectrometry.

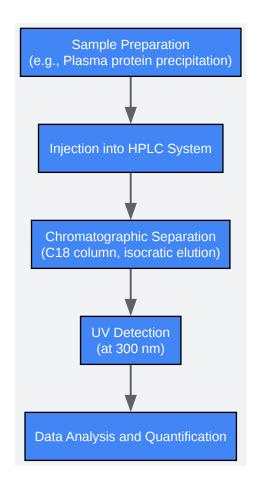
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of **isochlorogenic acid A** in various matrices, including plasma and plant extracts.[2]

Protocol for Analysis in Rat Plasma:[2]

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Shodex C18 column (5 μm, 250 mm × 4.6 mm).
- Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and methanol (B) in a 50:50 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- · Detection Wavelength: 300 nm.
- Column Temperature: 30°C.
- Sample Preparation: Protein precipitation from plasma samples is typically performed using methanol.





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Caption: Workflow for the HPLC analysis of Isochlorogenic Acid A.

In Vitro Antioxidant Assays

DPPH Radical Scavenging Assay:[24]

- Prepare different concentrations of isochlorogenic acid A in methanol.
- Add 100 μL of each sample concentration to 2.90 mL of a methanolic solution of DPPH radical (100 μmol).
- Shake the mixture vigorously and incubate at room temperature in the dark for 20 minutes.
- Measure the absorbance at 517 nm.
- Calculate the scavenging effect using the formula: Scavenging effect (%) = [(Absorbance of control Absorbance of sample) / Absorbance of control] × 100.



In Vitro Anti-inflammatory Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages:[9][13]

- Culture RAW 264.7 macrophages in a suitable medium.
- Pre-treat the cells with various concentrations of isochlorogenic acid A for a specified time (e.g., 1 hour).
- Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
- After incubation, collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
- A decrease in nitrite concentration in the presence of isochlorogenic acid A indicates an inhibitory effect on NO production.

Conclusion

Isochlorogenic acid A is a multifunctional natural compound with significant therapeutic potential. Its well-characterized antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways, make it a compelling candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising bioactive molecule.

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